2-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one
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Overview
Description
2-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 2-position and a ketone group at the 4-position. The tetrahydro nature of the compound indicates that the quinoline ring is partially saturated, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzyl alcohol with β-ketoesters in the presence of a strong acid can yield the desired quinolone derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Large-scale synthesis may employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce various functional groups.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinolines, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
2-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow the compound to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar structure but lacks the tetrahydro nature.
2-Hydroxyquinoline: Similar structure but lacks the tetrahydro nature.
Quinoline: The parent compound without hydroxyl or ketone groups.
Uniqueness
2-Hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one is unique due to its partially saturated quinoline ring, which imparts different chemical reactivity and biological activity compared to fully aromatic quinolines. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds .
Properties
IUPAC Name |
2-hydroxy-5,6,7,8-tetrahydro-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVNWHCEONTCBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)C=C(N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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